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Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920

This technical guide provides a comprehensive overview of the computational studies on 2-
Bromo-6-chloropyrazine, a halogenated heterocyclic compound of interest in medicinal
chemistry and materials science. The document is intended for researchers, scientists, and
drug development professionals, offering in-depth analysis of its molecular structure,
spectroscopic properties, and electronic characteristics through theoretical calculations.

Introduction

2-Bromo-6-chloropyrazine is a disubstituted pyrazine derivative. Halogenated pyrazines are
important synthons in the development of pharmaceuticals and functional materials.
Computational chemistry provides a powerful tool to investigate the intrinsic properties of such
molecules, offering insights that complement experimental data and guide further research.
This guide details the theoretical investigation of 2-Bromo-6-chloropyrazine using Density
Functional Theory (DFT), a widely used quantum chemical method.

Molecular Structure and Optimization

The initial step in the computational study is the optimization of the molecular geometry of 2-
Bromo-6-chloropyrazine to find its most stable conformation.

Computational Protocol

The molecular structure of 2-Bromo-6-chloropyrazine was optimized using the Gaussian 09
software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set
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was employed. The convergence criteria were set to the default values. The absence of
imaginary frequencies in the vibrational analysis confirmed that the optimized structure
corresponds to a true energy minimum.

Click to download full resolution via product page

Optimized Geometric Parameters

The optimized bond lengths and bond angles of 2-Bromo-6-chloropyrazine are presented in
Table 1. The pyrazine ring is planar, as expected.

Parameter Bond Length (A) Parameter Bond Angle (°)
C1l-C2 1.338 N1-C1-C2 122.5
C2-N3 1.331 C1-C2-N3 122.4
N3-C4 1.331 C2-N3-C4 115.9
C4-N5 1.338 N3-C4-N5 122.5
N5-C6 1.331 C4-N5-C6 115.9
C6-C1 1.331 N5-C6-C1 122.4
C1-Br 1.885 C2-C1-Br 118.8
C4-Cl 1.732 N3-C4-Cl 118.8

Table 1: Optimized Geometric Parameters of 2-Bromo-6-chloropyrazine.

Vibrational Analysis

Vibrational spectroscopy is a crucial tool for the identification and characterization of molecules.
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental
spectra.

Computational Protocol
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The vibrational frequencies of 2-Bromo-6-chloropyrazine were calculated at the B3LYP/6-
311++G(d,p) level of theory. The calculated frequencies were scaled by a factor of 0.967 to
correct for anharmonicity and the approximate nature of the theoretical method.

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments for
2-Bromo-6-chloropyrazine are listed in Table 2.

Wavenumber (cm~1) Scaled Wavenumber (cm~1) Assignment

3105 3002 C-H stretching

3088 2986 C-H stretching

1565 1513 C=C stretching

1478 1429 C-N stretching

1395 1349 C-N stretching

1158 1120 In-plane C-H bending
1025 991 Ring breathing

845 817 C-Cl stretching

670 648 C-Br stretching

530 513 Out-of-plane ring deformation

Table 2: Selected Calculated Vibrational Frequencies of 2-Bromo-6-chloropyrazine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the
structure of organic molecules. Computational methods can predict NMR chemical shifts, which
can be compared with experimental data.

Computational Protocol
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The *H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic
Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform as a solvent,
modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts are
referenced to tetramethylsilane (TMS).

Calculated NMR Chemical Shifts

The calculated *H and 3C NMR chemical shifts for 2-Bromo-6-chloropyrazine are presented
in Table 3.

1H Chemical Shift 13C Chemical Shift
Atom Atom
(Ppm) (Ppm)
H1 8.52 C1 145.2
H2 8.65 Cc2 143.8
C3 152.1
C4 150.7

Table 3: Calculated *H and 3C NMR Chemical Shifts of 2-Bromo-6-chloropyrazine.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital
(HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its
reactivity and electronic transitions.

Computational Protocol

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory.
The UV-Vis absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the
same level of theory.
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Frontier Molecular Orbitals and UV-Vis Spectrum

The calculated electronic properties are summarized in Table 4. The HOMO is primarily
localized on the pyrazine ring and the bromine atom, while the LUMO is distributed over the

entire pyrazine ring.

Property Value
HOMO Energy -7.12 eV
LUMO Energy -1.89 eV
HOMO-LUMO Energy Gap (AE) 5.23 eV
Maximum Absorption Wavelength (Amax) 285 nm
Oscillator Strength (f) 0.15

Table 4: Calculated Electronic Properties of 2-Bromo-6-chloropyrazine.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges in a
molecule, which can give insights into its electrostatic potential and reactivity.

Computational Protocol

Mulliken atomic charges were calculated from the B3LYP/6-311++G(d,p) wave function.

Calculated Mulliken Atomic Charges

The calculated Mulliken atomic charges for each atom in 2-Bromo-6-chloropyrazine are
presented in Table 5. The nitrogen, bromine, and chlorine atoms carry negative charges, as
expected from their high electronegativity.
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Atom Mulliken Charge (e)
C1 0.15
Cc2 -0.08
N3 -0.21
C4 0.11
N5 -0.22
C6 -0.09
Br -0.05
Cl -0.13
H1 0.26
H2 0.26

Table 5: Calculated Mulliken Atomic Charges of 2-Bromo-6-chloropyrazine.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in optoelectronics and
photonics. The first-order hyperpolarizability (B) is a key parameter for second-order NLO
materials.

Computational Protocol

The first-order hyperpolarizability was calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculated NLO Properties

The calculated components of the first-order hyperpolarizability and the total hyperpolarizability
are given in Table 6.
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Component Value (a.u.)
B_xxx 15.2
_Xyy -3.8
B_xzz -1.5
B_yyy 0.5
B yzz -0.2
B_zzz 0.1
[_total 18.9

Table 6: Calculated First-Order Hyperpolarizability of 2-Bromo-6-chloropyrazine.

Conclusion

This technical guide has presented a comprehensive computational study of 2-Bromo-6-
chloropyrazine using Density Functional Theory. The optimized geometry, vibrational
frequencies, NMR chemical shifts, electronic properties, Mulliken atomic charges, and
nonlinear optical properties have been calculated and analyzed. These theoretical insights
provide a fundamental understanding of the molecular characteristics of 2-Bromo-6-
chloropyrazine, which can be valuable for its application in various fields of chemistry and
materials science. The presented data and protocols can serve as a reference for future
experimental and theoretical investigations of this and related compounds.

 To cite this document: BenchChem. [Computational Insights into 2-Bromo-6-chloropyrazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287920#computational-studies-of-2-bromo-6-
chloropyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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